molecular formula C13H14N6O2 B2453471 2-methyl-6-(3-(pyrazin-2-ylamino)azetidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 2195877-55-3

2-methyl-6-(3-(pyrazin-2-ylamino)azetidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2453471
CAS No.: 2195877-55-3
M. Wt: 286.295
InChI Key: XRERHVWRSBBZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-(3-(pyrazin-2-ylamino)azetidine-1-carbonyl)pyridazin-3(2H)-one is a novel synthetic compound of significant interest in medicinal chemistry research, designed for laboratory use only. This molecule features a pyridazin-3(2H)-one core, a heterocyclic scaffold widely recognized for its diverse biological activities . The structure is further functionalized with a pyrazine ring and a constrained azetidine linker, which may enhance its ability to interact with specific biological targets. Researchers are particularly interested in pyridazinone derivatives for their potential as anti-inflammatory and analgesic agents, with some analogs demonstrating potent cyclooxygenase-2 (COX-2) inhibitory activity and efficacy in standard animal models . Furthermore, the pyridazinone scaffold is a prominent structure in investigations for cardiovascular and anticancer applications, acting through mechanisms such as phosphodiesterase (PDE) inhibition and kinase modulation . The incorporation of the pyrazinylamino-azetidine group suggests potential for unique target binding, making this compound a valuable chemical probe for investigating new therapeutic pathways in areas like immunology and oncology. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-methyl-6-[3-(pyrazin-2-ylamino)azetidine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c1-18-12(20)3-2-10(17-18)13(21)19-7-9(8-19)16-11-6-14-4-5-15-11/h2-6,9H,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRERHVWRSBBZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-6-(3-(pyrazin-2-ylamino)azetidine-1-carbonyl)pyridazin-3(2H)-one is a member of the pyridazine family, which has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13N5O\text{C}_{12}\text{H}_{13}\text{N}_{5}\text{O}

This compound features a pyridazine core substituted with a pyrazinyl group and an azetidine moiety, which are crucial for its biological activity.

Research indicates that compounds similar to this compound exhibit significant interactions with various biological targets, including:

  • Poly(ADP-ribose) polymerase (PARP) Inhibition : Compounds in this class have shown promise as PARP inhibitors, which are critical in cancer therapy due to their role in DNA repair mechanisms. Inhibition of PARP leads to increased DNA damage in cancer cells, particularly those with BRCA mutations .
  • Kinase Inhibition : Similar structures have been reported to inhibit BCR-ABL kinase, particularly in chronic myeloid leukemia (CML). This inhibition is vital for overcoming resistance seen in T315I mutant strains .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Anticancer Activity Induces apoptosis in cancer cell lines via PARP inhibition.
Antimicrobial Activity Exhibits activity against certain bacterial strains, though specific data is limited.
Kinase Inhibition Effective against BCR-ABL kinase, particularly in resistant CML cases.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

  • PARP Inhibition Studies :
    • A study demonstrated that a structurally similar compound significantly inhibited PARP activity in vitro, leading to enhanced cytotoxicity in BRCA-deficient cancer cell lines .
  • BCR-ABL Kinase Inhibition :
    • Research highlighted the efficacy of derivatives in inhibiting the BCR-ABL kinase, showing IC50 values in the low nanomolar range. This suggests strong potential for treating resistant forms of CML .
  • Antimicrobial Testing :
    • Preliminary tests indicated that compounds with similar structures showed moderate antibacterial activity against Gram-positive bacteria, warranting further investigation into their potential as antimicrobial agents .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyridazinones, including the compound , exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridazinone derivatives can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism often involves interference with cell wall synthesis or protein synthesis pathways.

Anticancer Potential

Pyridazinone derivatives have been investigated for their anticancer properties. A study highlighted the ability of specific pyridazinone compounds to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The incorporation of pyrazine moieties has been linked to enhanced cytotoxicity against cancer cell lines.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Pyridazinones are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This makes them candidates for developing treatments for chronic inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of a series of pyridazinone derivatives, including the target compound. Using disc diffusion methods, researchers found that several derivatives showed significant inhibition zones against both gram-positive and gram-negative bacteria. The results indicated a structure-activity relationship where specific substitutions on the pyridazine ring improved antimicrobial potency .

Case Study 2: Anticancer Activity Assessment

In vitro studies were conducted on various cancer cell lines to evaluate the cytotoxic effects of 2-methyl-6-(3-(pyrazin-2-ylamino)azetidine-1-carbonyl)pyridazin-3(2H)-one. Results demonstrated that this compound induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins . This highlights its potential as a lead compound for further drug development.

Q & A

Q. What are the key synthetic strategies for preparing 2-methyl-6-(3-(pyrazin-2-ylamino)azetidine-1-carbonyl)pyridazin-3(2H)-one?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the azetidine-carboxamide core via coupling reactions (e.g., using carbodiimide-based reagents).
  • Step 2 : Introduction of the pyrazin-2-ylamino group through nucleophilic substitution or Buchwald-Hartwig amination.
  • Step 3 : Final assembly of the pyridazinone moiety using cyclization or condensation reactions under controlled pH and temperature . Purification often employs column chromatography or recrystallization, with intermediates validated via NMR and mass spectrometry .

Q. How is structural characterization performed for this compound and its intermediates?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry. For example, pyridazine ring protons appear as distinct doublets in the aromatic region (δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .

Q. What are the primary functional groups influencing reactivity?

Key groups include:

  • Pyridazinone carbonyl : Prone to nucleophilic attack or reduction.
  • Azetidine carboxamide : Participates in hydrogen bonding and metal coordination.
  • Pyrazin-2-ylamino group : Enables π-π stacking and hydrogen bonding in biological targets .

Advanced Research Questions

Q. How can reaction yields be optimized for the azetidine coupling step?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for amination efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .
  • Statistical Analysis : Use Design of Experiments (DoE) to identify critical parameters (e.g., molar ratios, reaction time) .

Q. How do structural modifications impact biological activity?

  • Case Study : Replacing pyrazine with pyridine in analogues reduces COX-2 inhibition (IC50 increases from 0.11 mM to >1 mM) .
  • Methodology :
  • Enzyme Assays : Test inhibitory activity against targets like COX-2 or kinases.
  • Molecular Docking : Use software (e.g., AutoDock) to predict binding interactions with active sites .

Q. How to resolve contradictions in biological activity data across studies?

  • Comparative Analysis : Standardize assay conditions (e.g., pH, temperature, cell lines).
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites.
  • In Silico Validation : Apply QSAR models to correlate structural features with activity trends .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP), permeability (Caco-2 models), and cytochrome P450 interactions.
  • Molecular Dynamics (MD) : Simulate membrane penetration and protein binding stability .

Methodological Guidance

Q. What protocols ensure reproducibility in multi-step synthesis?

  • Intermediate Storage : Store azetidine intermediates under inert atmosphere (N₂/Ar) at −20°C to prevent oxidation.
  • Quality Control : Validate purity at each step via HPLC (≥95% purity threshold) .

Q. How to design a SAR study for pyridazinone derivatives?

  • Scaffold Modification : Systematically vary substituents (e.g., methyl → ethyl, pyrazine → triazole).
  • Data Collection : Measure IC50 values against target enzymes and correlate with electronic (Hammett constants) or steric (Taft parameters) descriptors .

Q. What techniques validate target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to intracellular targets by measuring protein thermal stability shifts.
  • Fluorescence Polarization : Quantify binding affinity using fluorescently labeled probes .

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